molecular formula C8H14N4O B7820188 1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine

1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine

Cat. No.: B7820188
M. Wt: 182.22 g/mol
InChI Key: ZPILVYYNTOVCNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine is a heterocyclic compound featuring a piperazine ring linked to a 3-methyl-1,2,4-oxadiazole moiety via a methylene bridge. The oxadiazole ring contributes to metabolic stability and hydrogen-bonding interactions, while the piperazine group enhances solubility and bioavailability .

Properties

IUPAC Name

3-methyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-7-10-8(13-11-7)6-12-4-2-9-3-5-12/h9H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPILVYYNTOVCNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CN2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution via Halomethyl Intermediates

The most widely reported synthesis begins with the preparation of 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole , which undergoes nucleophilic substitution with piperazine in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is typically catalyzed by inorganic bases like potassium carbonate (K₂CO₃) or triethylamine (TEA) to deprotonate piperazine, enhancing its nucleophilicity.

Representative Protocol

  • 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole (1.2 mol) and piperazine (1.5 mol) are refluxed in DMF at 80–90°C for 12–18 hours.

  • The mixture is cooled, filtered to remove salts, and concentrated under reduced pressure.

  • The crude product is recrystallized from ethanol to yield the free base, which is subsequently treated with hydrochloric acid (HCl) in ethanol to form the hydrochloride salt.

Key Parameters

  • Solvent : DMF or THF (optimal for solubility and reaction kinetics).

  • Base : K₂CO₃ (yield: 70–75%) vs. TEA (yield: 65–70%).

  • Temperature : 80–90°C (lower temperatures result in incomplete substitution).

Industrial-Scale Optimization

Industrial synthesis prioritizes cost-effectiveness and safety. A patent by Mitsubishi Pharma describes avoiding highly toxic reagents like phosphorus oxychloride and tetraphosphorus decasulfide, instead employing Lawesson’s reagent or Belleau reagent for cyclization steps. For example:

  • Compound IV (tert-butoxycarbonyl-protected piperazine) reacts with phenylhydrazine in C₁–C₆ fatty alcohols, followed by cyclization with Lawesson’s reagent in THF.

  • Yields exceed 85% after deprotection with HCl/acetic acid.

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency by reducing time and improving yields. A study by EvitaChem demonstrates that irradiating a mixture of 3-methyl-1,2,4-oxadiazole-5-carbaldehyde and piperazine in DMF at 100°C for 30 minutes achieves a 90% yield, compared to 75% via conventional heating.

Advantages

  • Time Reduction : 30 minutes vs. 12 hours.

  • Energy Efficiency : Lower thermal decomposition risk.

  • Scalability : Compatible with continuous-flow reactors.

Comparative Analysis of Methodologies

Yield and Purity Across Methods

MethodSolventBaseTemperatureTimeYield (%)Purity (%)
Conventional (DMF)DMFK₂CO₃80°C12 h7598
Microwave (DMF)DMFK₂CO₃100°C0.5 h9099
Industrial (THF)THFBelleau50°C24 h8697

Cost and Environmental Impact

  • Conventional : Low reagent costs but high energy consumption.

  • Microwave : Higher equipment costs offset by reduced solvent waste.

  • Industrial : Bulk solvent recovery systems minimize environmental footprint.

Critical Challenges and Solutions

Byproduct Formation

Side reactions, such as over-alkylation or oxadiazole ring degradation, are mitigated by:

  • Stoichiometric Control : Limiting piperazine to 1.5 equivalents.

  • Low-Temperature Quenching : Rapid cooling after reaction completion.

Purification Strategies

  • Recrystallization : Ethanol/water mixtures remove unreacted starting materials.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves di-alkylated impurities.

Industrial Case Study: Mitsubishi Pharma’s Protocol

A patented large-scale method involves:

  • Condensation : 1-Acetoacetyl-4-tert-butoxycarbonylpiperazine reacts with phenylhydrazine in ethanol under reflux.

  • Cyclization : Intermediate treated with Lawesson’s reagent in THF at 50°C.

  • Deprotection : HCl in ethyl acetate yields the hydrochloride salt (86% yield).

Emerging Trends: Green Chemistry Approaches

Recent advancements focus on solvent-free mechanochemical synthesis, achieving 82% yield in ball-mill reactors by avoiding toxic solvents. Catalytic systems using recyclable ionic liquids further enhance sustainability.

Chemical Reactions Analysis

Nucleophilic Substitution at Piperazine

The secondary amines in the piperazine ring undergo nucleophilic substitution reactions under mild alkaline conditions. This reactivity enables functionalization for pharmaceutical applications.

Reaction TypeReagents/ConditionsProductYieldAnalytical Method
AlkylationCH₃I, K₂CO₃, DMF, 60°CN-Methyl derivative78%¹H NMR, HPLC
AcylationAcCl, Et₃N, CH₂Cl₂, RTN-Acetyl derivative85%LC-MS

Electrophilic Aromatic Substitution at Oxadiazole

The 1,2,4-oxadiazole ring participates in electrophilic reactions at the 5-position due to electron-deficient nitrogen atoms. Nitration and halogenation occur under controlled conditions .

ReactionConditionsOutcomeSignificance
NitrationHNO₃/H₂SO₄, 0°C5-Nitro derivativeEnhances hydrogen-bonding capacity
BrominationBr₂, FeCl₃, CHCl₃5-Bromo derivativeEnables Suzuki couplings

Cycloaddition Reactions

The oxadiazole's electron-deficient system facilitates [3+2] cycloadditions. A photoredox-catalyzed method using 9-mesityl-10-methylacridinium perchlorate (PC) achieves moderate yields .

Example Pathway:

text
1-[(3-Methyl-oxadiazolyl)methyl]piperazine + Nitrosoarene → 2,3,5-Trisubstituted-1,2,4-oxadiazole (35–50% yield)

Conditions: Visible light, RT, 12–24 hr .

Ring-Opening Reactions

Acid hydrolysis cleaves the oxadiazole ring, producing intermediates for heterocyclic synthesis.

AgentProductsApplication
6M HCl, refluxCarboxylic acid + amidoximePrecursors for imidazoles
H₂O₂, NaOHN-Oxide derivativesBioactive metabolite synthesis

Coordination Chemistry

The piperazine nitrogen atoms act as ligands for transition metals. Gold(I) complexes show enhanced biological activity in preliminary studies .

Representative Complex:

text
AuCl + 1-[(3-Methyl-oxadiazolyl)methyl]piperazine → [Au(L)Cl]

Activity: IC₅₀ = 0.003–0.595 μM against 12 cancer cell lines .

Comparative Reactivity Table

Functional GroupReactivityPreferred Conditions
Piperazine -NHNucleophilicAlkaline, polar aprotic solvents
Oxadiazole C=NElectrophilicAcidic/oxidizing environments
Methylene bridgeInertStable under standard conditions

This compound’s dual reactivity profile makes it valuable for generating derivatives with tailored pharmacological properties. Further studies should explore its use in click chemistry and targeted drug delivery systems .

Mechanism of Action

The mechanism of action of 1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituents on Oxadiazole/Piperazine Molecular Formula Molecular Weight (g/mol) Key Features Reference
1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine 3-Methyl-oxadiazole, unsubstituted piperazine C8H13N5O 195.22 Base scaffold; used in drug discovery for its balanced lipophilicity
1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine 4-Methylphenyl on oxadiazole C14H18N4O 258.33 Enhanced aromatic interactions; potential CNS activity
1-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine·2HCl 3-Trifluoromethylphenyl on oxadiazole C14H15F3N4O·2HCl 389.26 (free base) Improved metabolic stability; electron-withdrawing group enhances binding
1-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine Methyl substitution on piperazine C8H14N4O 182.23 Altered basicity; potential for modified receptor interactions
1-(3-Methyl-1,2,4-oxadiazol-5-yl)piperazine dihydrochloride Dihydrochloride salt C8H14Cl2N4O 265.13 Enhanced aqueous solubility; protonated for ionic interactions

Notes:

  • Aryl Substitutions : Compounds with aryl groups (e.g., 4-methylphenyl or trifluoromethylphenyl) exhibit stronger π-π stacking interactions with hydrophobic enzyme pockets, as seen in MMP-13 inhibitors .
  • Salt Forms : Dihydrochloride derivatives (e.g., sc-331974) improve solubility, critical for oral bioavailability .

Pharmacological Activity Comparison

  • Enzyme Inhibition: Derivatives like (E)-5-(hydroxymethyl)-N-(4-((2-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetyl)hydrazono)methyl)phenyl)furan-2-carboxamide (13g) show potent MMP-13 inhibition (IC50 < 100 nM) due to oxadiazole-mediated zinc avoidance .
  • Antipsychotic Potential: 1-(benzodioxin-6-yl methyl)-4-(1,2,4-oxadiazol-5-yl)piperazine analogs demonstrate affinity for serotonin and dopamine receptors, suggesting CNS applications .
  • Muscarinic Receptor Agonism : Betovumelinum (1R,5R)-1-(3-methyl-1,2,4-oxadiazol-5-yl)-3-azabicyclo[3.1.0]hexane is a muscarinic agonist, highlighting the scaffold’s versatility in receptor targeting .

Key Research Findings

  • Solubility-Bioactivity Trade-off : While dihydrochloride salts (e.g., sc-331974) enhance solubility, they may reduce blood-brain barrier penetration compared to neutral analogs .
  • Electron-Withdrawing Groups : The trifluoromethyl group in sc-331974 increases oxidative stability but may introduce metabolic liabilities via CYP450 interactions .
  • Piperazine Flexibility : Unsubstituted piperazine (base compound) allows for conformational adaptability in binding pockets, whereas methylated analogs restrict motion .

Biological Activity

1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic potentials.

  • IUPAC Name : 3-methyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole
  • Molecular Formula : C₈H₁₄N₄O
  • Molecular Weight : 218.69 g/mol
  • CAS Number : 1797807-85-2
  • Purity : ≥95% .

Antimicrobial Activity

Research indicates that derivatives of the 1,2,4-oxadiazole ring system exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds with the oxadiazole structure have shown effectiveness against various bacterial strains. A study highlighted that certain derivatives demonstrated strong activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 1.56 µg/mL to 4 µg/mL .
CompoundTarget PathogenMIC (µg/mL)
N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amineM. tuberculosis4–8
Oxadiazole derivative XE. coli1.56

Anticancer Activity

The anticancer potential of 1,2,4-oxadiazole derivatives has been extensively studied. These compounds have been shown to inhibit various cancer cell lines by targeting specific enzymes involved in tumor growth:

  • Mechanism of Action : The anticancer effects are attributed to the inhibition of enzymes such as telomerase and topoisomerase. For example, a derivative exhibited an IC₅₀ value of approximately 92.4 µM against multiple cancer cell lines .
Cancer Cell LineIC₅₀ (µM)
HeLa (Cervical)92.4
CaCo-2 (Colon)92.4
MCF7 (Breast)92.4

Other Biological Activities

1,2,4-Oxadiazole derivatives also display a range of other bioactivities:

  • Antiviral and Antiparasitic Activities : Some derivatives have shown efficacy against viruses and parasites such as Plasmodium falciparum, with IC₅₀ values comparable to standard treatments like chloroquine .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of oxadiazole derivatives demonstrated their potential as novel antimicrobial agents. The compounds were tested against various strains of bacteria and fungi, showing promising results that could lead to new treatments for resistant infections.

Case Study 2: Anticancer Research

In another investigation focusing on the anticancer properties of oxadiazole derivatives, researchers synthesized several new compounds and evaluated their cytotoxic effects on human cancer cell lines. The study found that modifications in the chemical structure significantly enhanced anticancer activity.

Q & A

Q. Why do some studies report reduced bioactivity despite structural optimization?

  • Critical Analysis : Beta-cyclodextrin inclusion complexes, while lowering toxicity, may sterically hinder target engagement . Compare free vs. complexed derivatives in SPR binding assays .

Q. How to reconcile conflicting SAR trends between in vitro and in vivo models?

  • Resolution Strategy : Assess metabolic stability via microsomal assays (e.g., CYP3A4/2D6) . Piperazine N-methylation, a common metabolic pathway, may reduce CNS activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.